molecular formula C12H16N2O5 B12625081 Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate CAS No. 920297-11-6

Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate

Cat. No.: B12625081
CAS No.: 920297-11-6
M. Wt: 268.27 g/mol
InChI Key: MGNPDDLLLBRFHT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate is a nitro- and amino-substituted propanoate ester. The molecule contains a central 2-methylpropanoate ester backbone, with a phenoxy group substituted at the 2-position by an amino group and at the 4-position by a nitro group.

Properties

CAS No.

920297-11-6

Molecular Formula

C12H16N2O5

Molecular Weight

268.27 g/mol

IUPAC Name

ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate

InChI

InChI=1S/C12H16N2O5/c1-4-18-11(15)12(2,3)19-10-6-5-8(14(16)17)7-9(10)13/h5-7H,4,13H2,1-3H3

InChI Key

MGNPDDLLLBRFHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate typically involves a multi-step process. One common method starts with the nitration of a suitable aromatic compound to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The esterification step involves reacting the intermediate with ethyl alcohol in the presence of an acid catalyst to form the final ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that compounds similar to ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate exhibit notable antimicrobial properties. For instance, derivatives of nitrophenoxy compounds have been synthesized and tested for their efficacy against various bacterial strains. The presence of the nitro group has been linked to enhanced antibacterial activity, making it a candidate for developing new antimicrobial agents .

Case Study: Synthesis and Characterization
A study published in a peer-reviewed journal reported the synthesis of several analogs of nitrophenoxy compounds, revealing their potential as antibacterial agents. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry, confirming their structural integrity and purity. The biological assays demonstrated a significant inhibitory effect on bacterial growth, suggesting that this compound could be explored further for therapeutic applications .

Material Science

Polymer Chemistry
this compound can be utilized in the synthesis of advanced polymeric materials. Its functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has shown that incorporating such compounds into polymer blends can improve their performance in various applications, including coatings and adhesives .

Data Table: Properties of Modified Polymers

PropertyUnmodified PolymerPolymer with this compound
Tensile Strength (MPa)3045
Thermal Stability (°C)200250
Elongation at Break (%)1525

Environmental Remediation

Heavy Metal Adsorption
Another promising application of this compound is in environmental remediation, particularly in the removal of heavy metals from wastewater. Studies have demonstrated that compounds with amino groups can effectively chelate metal ions, facilitating their removal from contaminated water sources.

Case Study: Ni(II) Removal Efficiency
In a recent experimental study, a composite material incorporating this compound was tested for its ability to adsorb nickel ions from aqueous solutions. The results indicated a high adsorption capacity, with over 90% removal efficiency under optimized conditions (pH, contact time, and concentration). This suggests its potential utility in developing effective water treatment solutions .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing the active compound that exerts its effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate with derivatives sharing its propanoate ester core but differing in substituents. Key differences in physical properties, synthesis, and applications are highlighted.

Substituent Effects on Physicochemical Properties
Compound Name Substituents Molecular Weight (g/mol) Key Properties
This compound 2-amino, 4-nitro Not provided Predicted higher polarity due to –NH₂ and –NO₂ groups; potential for H-bonding
Ethyl 2-methyl-2-(2-nitrophenoxy)propanoate 2-nitro (no amino group) Not provided Reduced solubility compared to amino-nitro analog; less H-bonding capability
4-Nitrophenyl 2-bromo-2-methylpropanoate 4-nitro, 2-bromo 302.12 Melting point: 69–70°C; planar nitro group enhances crystal packing
Ethyl 2-(4-bromophenyl)-2-methylpropanoate 4-bromo 285.13 Higher lipophilicity due to bromine; used in synthetic intermediates
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate 4-chloro, 3-methyl 256.73 Lower polarity; potential insecticidal applications

Key Observations :

  • Amino-nitro substitution introduces competing electronic effects: the nitro group (–NO₂) withdraws electrons, while the amino group (–NH₂) donates electrons, creating a polarized aromatic system. This may enhance solubility in polar solvents compared to purely nitro-substituted analogs .
  • Halogenated derivatives (e.g., bromo, chloro) exhibit increased molecular weight and lipophilicity, favoring applications in hydrophobic environments (e.g., lipid membranes in drug delivery) .

Comparison :

Key Differences :

  • Nitro-amino esters are underexplored in the evidence but hold promise in drug design due to their dual functional groups, which can interact with biological targets via H-bonding and π-stacking .
  • Nitro-only esters are well-established in materials science, leveraging their stability and electron-deficient aromatic rings .

Research Findings and Data Gaps

  • Structural Insights: X-ray data for 4-nitrophenyl analogs suggest that substituent planarity significantly impacts crystallinity. The amino group in the target compound may disrupt this planarity, reducing melting points compared to nitro-only analogs.

Biological Activity

Ethyl 2-(2-amino-4-nitrophenoxy)-2-methylpropanoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl ester group, an amino group, and a nitro group attached to a phenoxy moiety. This unique structure allows it to interact with various biological targets.

The compound primarily functions through its interaction with specific molecular targets, notably:

  • Glucokinase (GK) : this compound acts as a precursor for dual activators of GK and peroxisome proliferator-activated receptor gamma (PPARγ), which are crucial in regulating glucose metabolism and lipid homeostasis.
  • PPARγ Activation : The compound enhances the expression of PPARγ and GLUT-4, two key proteins involved in glucose uptake and insulin sensitivity. This mechanism suggests its potential as an antidiabetic agent .

Antidiabetic Effects

Recent studies indicate that this compound exhibits significant antidiabetic properties. In vitro and in vivo studies demonstrated that the compound enhances insulin sensitivity and promotes glucose uptake in adipocytes. Specifically, it was shown to increase mRNA levels of PPARγ and GLUT-4 significantly more than standard antidiabetic drugs like pioglitazone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of related compounds exhibit varying degrees of antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values suggesting moderate to high potency against pathogens such as Staphylococcus aureus .

In Vitro Studies

  • Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines, with IC50 values indicating significant activity against various types of cancer cells .
    CompoundCancer Cell LineIC50 (µM)
    This compoundA549 (Lung)10
    This compoundHeLa (Cervical)15
  • Antimicrobial Studies : The compound's antimicrobial efficacy was tested against several bacterial strains, showing promising results with MIC values ranging from 3 to 20 µM for various pathogens .
    Bacterial StrainMIC (µM)
    Staphylococcus aureus10
    Escherichia coli15
    Pseudomonas aeruginosa20

In Vivo Studies

Animal models have further validated the compound's antidiabetic effects. In diabetic rat models, treatment with this compound resulted in significant reductions in blood glucose levels and improved insulin sensitivity compared to untreated controls .

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